molecular formula C11H15ClF3NO2 B590955 2C-TFM (hydrochloride) CAS No. 159277-13-1

2C-TFM (hydrochloride)

Cat. No.: B590955
CAS No.: 159277-13-1
M. Wt: 285.69 g/mol
InChI Key: PKDYDXSVFVEQGA-UHFFFAOYSA-N
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Description

2C-TFM (hydrochloride), also known as 2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine, is a psychedelic phenethylamine belonging to the 2C family. It was first synthesized in the laboratory of David E. Nichols. This compound is known for its potent hallucinogenic and entheogenic effects, which are attributed to its action on serotonin receptors in the brain .

Mechanism of Action

Target of Action

The primary target of 2C-TFM Hydrochloride is the 5-HT2A serotonin receptor in the brain . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness.

Mode of Action

2C-TFM Hydrochloride acts as an agonist for the 5-HT2A serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2C-TFM Hydrochloride binds to the 5-HT2A receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s interaction with its target leads to a change in the receptor’s behavior, resulting in the hallucinogenic and entheogenic effects associated with 2C-TFM Hydrochloride .

Biochemical Pathways

The biochemical pathways affected by 2C-TFM Hydrochloride are those related to the serotonin system . By acting as an agonist at the 5-HT2A receptor, 2C-TFM Hydrochloride can influence various downstream effects, such as altering mood, perception, and cognitive processes.

Result of Action

The result of 2C-TFM Hydrochloride’s action is the production of psychedelic (hallucinogenic/entheogenic) effects . These effects are reported to last between 5 and 7 hours . It is considered to be one of the strongest 2C variations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2C-TFM (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,5-dimethoxy-4-(trifluoromethyl)phenylmethanol.

    Oxidation: The phenylmethanol is then oxidized to form 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine to form 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine.

    Hydrochloride Formation: Finally, the phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: While specific industrial production methods for 2C-TFM (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2C-TFM (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2C-TFM (hydrochloride) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.

    Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the development of new psychoactive substances and forensic toxicology

Comparison with Similar Compounds

2C-TFM (hydrochloride) is unique among the 2C family due to its trifluoromethyl substitution, which significantly increases its potency. Similar compounds include:

Properties

IUPAC Name

2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDYDXSVFVEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159277-13-1
Record name 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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